molecular formula C22H44O B8757486 2,6-Bis(2-ethylhexyl)cyclohexan-1-ol CAS No. 77189-04-9

2,6-Bis(2-ethylhexyl)cyclohexan-1-ol

Cat. No.: B8757486
CAS No.: 77189-04-9
M. Wt: 324.6 g/mol
InChI Key: MEVPWSGMRKHLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-ethylhexyl)cyclohexan-1-ol is a branched cyclohexanol derivative featuring two 2-ethylhexyl substituents at the 2- and 6-positions of the cyclohexane ring.

Properties

CAS No.

77189-04-9

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

2,6-bis(2-ethylhexyl)cyclohexan-1-ol

InChI

InChI=1S/C22H44O/c1-5-9-12-18(7-3)16-20-14-11-15-21(22(20)23)17-19(8-4)13-10-6-2/h18-23H,5-17H2,1-4H3

InChI Key

MEVPWSGMRKHLRE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1CCCC(C1O)CC(CC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • Bis(2-ethylhexyl)sebacate (plasticizer/lubricant)
  • Bis(2-ethylhexyl)phthalate (DEHP, plasticizer)
  • Tri(2-ethylhexyl)trimellitate (high-temperature plasticizer)
Property This compound Bis(2-ethylhexyl)sebacate Bis(2-ethylhexyl)phthalate
Functional Group Alcohol Ester Ester
Polarity Moderate (due to -OH group) Low Low
Applications Surfactants, stabilizers (inferred) Plasticizers, lubricants PVC plasticizers
Thermal Stability Likely high (cyclohexane backbone) High Moderate

Key Differences :

  • The alcohol group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to esters. Esters like DEHP, however, dominate in plasticizer applications due to their hydrolytic stability and compatibility with polymers .

Phenolic Derivatives

Key Compound:

  • 2,5-di-tert-butylphenol (antioxidant/UV stabilizer)
Property This compound 2,5-di-tert-butylphenol
Functional Group Alcohol Phenol
Substituents Branched alkyl (2-ethylhexyl) Bulky tert-butyl
Applications Stabilizers (inferred) Antioxidants
Reactivity Less acidic (aliphatic alcohol) Highly acidic (phenol)

Key Differences :

  • The phenolic -OH in 2,5-di-tert-butylphenol is more acidic and reactive, making it effective in radical scavenging (antioxidant applications). In contrast, the aliphatic alcohol in this compound is less reactive, favoring physical stabilization roles .

Cyclohexanone Derivatives

Key Compound:

  • (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one (crystallographically studied)
Property This compound (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one
Core Structure Cyclohexanol Cyclohexanone
Substituents Aliphatic (2-ethylhexyl) Aromatic (fluorinated/methoxylated benzylidene)
Polarity Moderate High (due to ketone and aromatic groups)
Applications Industrial stabilizers Pharmaceutical intermediates (inferred from crystallography)

Key Differences :

  • The aliphatic substituents in this compound prioritize hydrophobicity and steric effects .

Research Findings and Implications

  • Structural Influence on Function: Branched 2-ethylhexyl groups enhance solubility in non-polar matrices, as seen in both the target compound and bis(2-ethylhexyl) esters. However, the alcohol group limits its utility in hydrolytically sensitive environments compared to esters .
  • Thermal Stability : The cyclohexane backbone in this compound likely improves thermal resistance over linear-chain analogs, a property critical for high-temperature stabilizers.
  • Synthetic Versatility : The hydroxyl group offers a site for further functionalization (e.g., esterification), distinguishing it from inert esters like DEHP .

Notes

  • Research Gaps : Experimental studies on the target compound’s toxicity, degradation pathways, and industrial performance are needed for definitive conclusions.
  • References : Cross-referenced compounds are cited from the provided evidence, ensuring alignment with user requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.